Isobutyryl fentanyl-d5 (hydrochloride)
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Overview
Description
Isobutyryl fentanyl-d5 (hydrochloride) is an isotopically labeled analog of isobutyryl fentanyl, a synthetic opioid. This compound is primarily used as an analytical reference material in forensic and toxicological research. It is categorized as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the isobutyryl fentanyl molecule. The general synthetic route includes the following steps:
N-Alkylation: The starting material, N-phenethyl-4-piperidone, undergoes N-alkylation with isobutyryl chloride to form N-isobutyryl-4-piperidone.
Reduction: The N-isobutyryl-4-piperidone is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Deuteration: The amine is subjected to deuteration using deuterium gas or deuterated reagents to incorporate deuterium atoms into the molecule.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated amine with hydrochloric acid
Industrial Production Methods
Industrial production of isobutyryl fentanyl-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle controlled substances and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Isobutyryl fentanyl-d5 (hydrochloride) is widely used in scientific research, particularly in the following areas:
Forensic Chemistry: Used as an internal standard for the quantification of isobutyryl fentanyl in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Toxicology: Employed in toxicological studies to understand the metabolism and pharmacokinetics of isobutyryl fentanyl.
Pharmacology: Used in pharmacological research to study the binding affinity and activity of fentanyl analogs at opioid receptors.
Analytical Chemistry: Utilized in the development and validation of analytical methods for the detection and quantification of fentanyl analogs in various matrices .
Mechanism of Action
Isobutyryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, which reduces neuronal excitability and neurotransmitter release. These actions result in analgesia, sedation, and euphoria .
Comparison with Similar Compounds
Isobutyryl fentanyl-d5 (hydrochloride) is compared with other fentanyl analogs such as:
Butyrfentanyl: Similar in potency but less widely distributed.
Cyclopropyl fentanyl: Another fentanyl analog with similar applications in forensic and toxicological research.
Methoxyacetyl fentanyl: Used in similar research applications but differs in its chemical structure and potency .
List of Similar Compounds
- Butyrfentanyl
- Cyclopropyl fentanyl
- Methoxyacetyl fentanyl
- Benzyl fentanyl
- Fentanyl-d5 (hydrochloride) .
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Properties
Molecular Formula |
C23H31ClN2O |
---|---|
Molecular Weight |
392.0 g/mol |
IUPAC Name |
2-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,19,22H,13-18H2,1-2H3;1H/i4D,7D,8D,11D,12D; |
InChI Key |
RAMJZGOMHMJBHA-QGDUSKDSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C(C)C)[2H])[2H].Cl |
Canonical SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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